molecular formula C10H19BO2 B8228770 4,4,5,5-Tetramethyl-2-[cis-2-methylcyclopropyl]-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-[cis-2-methylcyclopropyl]-1,3,2-dioxaborolane

Cat. No.: B8228770
M. Wt: 182.07 g/mol
InChI Key: TUXCUWZCFQDMLZ-JGVFFNPUSA-N
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Description

4,4,5,5-Tetramethyl-2-[cis-2-methylcyclopropyl]-1,3,2-dioxaborolane is an organoboron compound known for its unique structure and reactivity. This compound features a dioxaborolane ring, which is a five-membered ring containing boron and oxygen atoms. The presence of the cis-2-methylcyclopropyl group adds to its structural complexity and influences its chemical behavior.

Preparation Methods

The synthesis of 4,4,5,5-Tetramethyl-2-[cis-2-methylcyclopropyl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with boronic acids or boronates under specific conditions. One common method includes the use of pinacol and a boronic acid derivative in the presence of a dehydrating agent such as toluene or xylene. The reaction is usually carried out under reflux conditions to facilitate the formation of the dioxaborolane ring.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated systems to ensure consistent production quality.

Chemical Reactions Analysis

4,4,5,5-Tetramethyl-2-[cis-2-methylcyclopropyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borate esters. Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reduction reactions can convert the boron center to a borohydride or other reduced forms. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The dioxaborolane ring can participate in substitution reactions, where the boron atom is replaced by other functional groups. Reagents such as halides and nucleophiles are commonly used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronic acids, while reduction can produce borohydrides.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-[cis-2-methylcyclopropyl]-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: The compound is employed in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.

    Industry: The compound is used in the production of advanced materials, such as boron-doped semiconductors and catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-[cis-2-methylcyclopropyl]-1,3,2-dioxaborolane involves its ability to interact with various molecular targets through its boron center. The boron atom can form reversible covalent bonds with diols, amines, and other nucleophiles, making it a versatile reagent in chemical transformations. The dioxaborolane ring structure also allows for specific interactions with enzymes and receptors, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

4,4,5,5-Tetramethyl-2-[cis-2-methylcyclopropyl]-1,3,2-dioxaborolane can be compared with other similar compounds, such as:

    4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: This compound has a phenyl group instead of the cis-2-methylcyclopropyl group, leading to different reactivity and applications.

    4,4,5,5-Tetramethyl-2-(2-methylpropyl)-1,3,2-dioxaborolane: The presence of a 2-methylpropyl group alters the compound’s steric and electronic properties, affecting its chemical behavior.

    4,4,5,5-Tetramethyl-2-(2-hydroxyethyl)-1,3,2-dioxaborolane: The hydroxyethyl group introduces additional functionality, making this compound useful in different synthetic and biological contexts.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[(1R,2S)-2-methylcyclopropyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BO2/c1-7-6-8(7)11-12-9(2,3)10(4,5)13-11/h7-8H,6H2,1-5H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXCUWZCFQDMLZ-JGVFFNPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@@H]2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.07 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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